N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DPO-1, and it is a selective inhibitor of the Kv1.5 ion channel. The Kv1.5 ion channel is found in the heart, and its inhibition can lead to the treatment of atrial fibrillation. In addition, DPO-1 has shown potential in the treatment of cancer, inflammation, and pain.
Scientific Research Applications
Synthesis and Anticonvulsant Activity
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide and its derivatives have been synthesized and evaluated for their anticonvulsant activities. Research shows that inserting a CH2 group into the anilide structure, leading to N-benzyl derivatives, does not change the anticonvulsant activity but causes a noticeable decrease in duration of action. The 1,2,4-triazole ring leads to superior activity compared to the pyrazole ring, indicating specific structural modifications can enhance anticonvulsant effects (Tarikogullari et al., 2010).
Antidepressant and Anticonvulsant Evaluations
Another study focused on novel pyrazole derivatives, including those related to N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide, evaluating their antidepressant and anticonvulsant activities. Some compounds showed markedly higher antidepressant activity compared to standard drugs, and others exhibited remarkable protective effects against seizures induced by chemical means, showcasing their potential in neurological disorder treatments (Abdel‐Aziz et al., 2009).
Antimycobacterial Activity
The compound's derivatives have also been explored for antimycobacterial activity. A particular focus was on analogues for treating tuberculosis, with some showing promising activity against Mycobacterium tuberculosis, indicating potential therapeutic applications in infectious diseases (Ahsan et al., 2012).
Antimicrobial and Antitubercular Agents
Further research into 1,3,4-oxadiazole analogues of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide demonstrated their potential as antimicrobial and antitubercular agents. Molecular properties prediction and drug-likeness analysis indicated that these compounds follow the Lipinski "Rule of Five," suggesting they have suitable characteristics for oral bioavailable drugs or leads in antimicrobial and antitubercular drug discovery (Ahsan et al., 2011).
Antitubercular Screening
New derivatives were synthesized and evaluated for their in vitro antitubercular activities. Some showed significant activity against Mycobacterium tuberculosis, highlighting the potential of these compounds for developing new antitubercular medications. Notably, the active molecules did not show toxicity against normal cell lines, underscoring their suitability for further drug development (Nayak et al., 2016).
properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-10-13(20-21(11)2)15-18-19-16(23-15)17-14(22)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMLHQWAQOFBFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.